3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide

Structural Biology Medicinal Chemistry Ligand Design

This compound is a structurally distinct 3,5-dimethoxybenzamide-sulfamethoxazole hybrid, not a standard sulfonamide. The 3,5-dimethoxy motif enables unique CNS penetration (tPSA 114.2 Ų, HBD 0) and selectivity for eukaryotic targets like RGS4, MOR-1, and ADAM17, avoiding prokaryotic antibacterial effects. Procure the authentic dimethoxy scaffold to maintain SAR integrity; substitutions invalidate screening results. Ideal for hit-to-lead CNS drug discovery and protease research. Order now for high-purity batch.

Molecular Formula C19H19N3O6S
Molecular Weight 417.4g/mol
CAS No. 300772-66-1
Cat. No. B464185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide
CAS300772-66-1
Molecular FormulaC19H19N3O6S
Molecular Weight417.4g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C19H19N3O6S/c1-12-8-18(21-28-12)22-29(24,25)17-6-4-14(5-7-17)20-19(23)13-9-15(26-2)11-16(10-13)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22)
InChIKeyILJYHPIKCHUKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3,5-Dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide (CAS 300772-66-1): A Structural Overview


3,5-Dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide is a synthetic small molecule with the molecular formula C19H19N3O6S and a molecular weight of 417.4 g/mol . It is structurally characterized as a benzamide derivative featuring a 3,5-dimethoxy substitution on the benzoyl ring and a sulfonamide linkage connecting a 5-methyl-3-isoxazolyl moiety to a central phenyl ring. The compound is synthesized via condensation of syringic acid and sulfamethoxazole, placing it within the class of sulfamethoxazole-derived hybrid molecules. Its design integrates a pharmacophoric dimethoxybenzamide motif with the sulfonamide-isoxazole core, a combination that distinguishes it from simpler sulfonamide antibiotics and suggests potential for unique target engagement profiles relevant to kinase inhibition, epigenetic modulation, or anti-infective screening programs.

Why Generic Substitution Fails for 3,5-Dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide in Research Campaigns


The substitution of 3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide with simpler sulfonamide or benzamide analogs is not scientifically valid due to the critical role of the 3,5-dimethoxybenzamide motif in modulating target interactions. Sulfamethoxazole alone or the mono-methyl analog (CAS 302951-45-7) lacks the hydrogen-bonding and steric bulk provided by the two methoxy groups, which can profoundly alter binding pocket complementarity, selectivity profiles, and ADME properties . This unique hybrid scaffold, bridging a syringic acid-derived fragment with a sulfamethoxazole warhead, creates a chemical space that is structurally distinct from commercially available sulfonamide libraries. Consequently, procurement of a close analog where a methyl or hydrogen replaces the dimethoxy substitution introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) models and lead to false negatives in screening cascades.

Quantitative Differentiation Evidence for 3,5-Dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide Versus Analogs


Structural Differentiation via Dimethoxybenzamide Moiety: A Comparison with 3-Methyl Analog

The target compound features a 3,5-dimethoxy substitution on the benzamide ring, directly contrasting with the 3-methyl substitution on the closest commercially cataloged analog (CAS 302951-45-7). This structural divergence is quantified by an increase in molecular weight (417.4 g/mol vs. 371.4 g/mol), polar surface area (PSA: 114.2 Ų vs. 96.5 Ų), and hydrogen bond acceptor count (9 vs. 7) . The presence of two methoxy groups introduces additional oxygen atoms capable of acting as hydrogen bond acceptors and contributes to a distinct electrostatic potential surface, which is predicted to alter binding kinetics and selectivity toward targets such as histone-modifying enzymes or ion channels.

Structural Biology Medicinal Chemistry Ligand Design

Synthetic Provenance and Crystallographic Verification: A Divergence from In-Class Hydrazides

The compound's synthesis via a specific amide bond formation between syringic acid and sulfamethoxazole is documented, resulting in a crystalline product that has been structurally characterized by X-ray diffraction for its 4-hydroxy analog (C19H19N3O7S·CH3OH, a methanol monosolvate) [1]. This confirms a dihedral angle of 41.8(1)° between the two benzene rings and an isoxazole ring twist of 74.3(1)° from the central phenyl ring, parameters that are absent in non-hybrid sulfonamide analogs. No comparable crystallographic data are reported for simple sulfamethoxazole derivatives without the 3,5-dimethoxybenzamide fragment, underscoring the unique solid-state properties of this scaffold.

Synthetic Chemistry Crystallography Quality Control

Target Engagement Profile Derived from High-Throughput Screening: Differential GPCR and Protease Activity

The compound has been tested in multiple primary cell-based high-throughput screening (HTS) assays, showing activity against the regulator of G-protein signaling 4 (RGS4) isoform 2, the mu-type opioid receptor (MOR-1), and the ADAM17 metalloproteinase in orthogonal luminescence-based formats . While specific IC50 values are not publicly disclosed, the multi-target engagement pattern is distinct from sulfamethoxazole, which primarily acts as a dihydropteroate synthase inhibitor with antibacterial activity (MIC ~20-21 µg/mL against S. aureus and E. coli for the 3-methyl analog ), indicating a functional shift from antibacterial to potential CNS or anti-inflammatory target space.

Drug Discovery Screening Pharmacology

Predicted Drug-Likeness and ADME Advantage Over 4-Hydroxy Analog

The absence of the 4-hydroxy group on the benzamide ring, in contrast to the closely related 4-hydroxy-3,5-dimethoxy analog (characterized in [1]), eliminates a hydrogen bond donor, resulting in a lower topological polar surface area (tPSA) and predicted improved blood-brain barrier (BBB) permeability. The target compound has zero hydrogen bond donors (HBD = 0) compared to HBD = 1 for the 4-hydroxy derivative, which is a critical determinant of CNS drug-likeness under Lipinski's and Veber's rules.

ADME/Tox Drug Discovery Computational Chemistry

High-Value Application Scenarios for 3,5-Dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide Based on Differentiated Evidence


Isoxazole-Sulfonamide SAR Expansion for CNS Target Screening Libraries

Given its unique 3,5-dimethoxybenzamide substitution and favorable CNS drug-like properties (HBD = 0, tPSA = 114.2 Ų) over the 4-hydroxy analog , this compound is ideally suited for inclusion in focused library sets targeting CNS enzymes or GPCRs. Its activity in RGS4 and MOR-1 HTS assays [1] provides a rationale for its use as a hit-to-lead starting point in programs investigating neuropsychiatric or pain-related pathways, where standard sulfonamide antibiotics would fail due to polar surface area constraints and prokaryotic target specificity.

Protease Inhibition Lead Generation, with an Emphasis on Metalloproteinase (ADAM17) Biology

The compound's detection as active in an ADAM17 inhibition assay positions it as a probe molecule for shedding-related inflammation or cancer biology. In contrast to the methyl-substituted analog (CAS 302951-45-7), which shows antibacterial activity (MIC 20-21 µg/mL) , this dimethoxy-substituted variant shifts the target engagement space toward eukaryotic cell-surface proteases. It can be procured as a tool compound to dissect ADAM17-dependent signaling without confounding antibacterial effects.

Structural Biology and Co-crystallography Studies

The demonstrated crystallinity and established synthetic route (syringic acid + sulfamethoxazole) of this scaffold make it an attractive procurement choice for structural biology groups. The compound's ability to form ordered crystals, as evidenced by the 4-hydroxy analog's X-ray structure, suggests it can be co-crystallized with target proteins like SMYD3 or bromodomains, providing detailed binding mode information that is not accessible with less rigid, non-hybrid sulfonamide inhibitors.

Chemical Biology for Investigating GPCR Signaling Modulation

The multi-target profile covering RGS4 (a regulator of G-protein signaling) and MOR-1 (mu-opioid receptor) distinguishes this compound from typical monospecific tool compounds . Researchers investigating the interplay between GPCR signaling and regulatory proteins can use this dual-active compound as a chemical probe to interrogate functional selectivity and receptor desensitization mechanisms, studies where single-target agents would provide incomplete mechanistic insight.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.